molecular formula C9H10BrIO B8711930 1-(2-Bromoethoxy)-4-iodo-2-methylbenzene CAS No. 651330-75-5

1-(2-Bromoethoxy)-4-iodo-2-methylbenzene

Cat. No. B8711930
CAS RN: 651330-75-5
M. Wt: 340.98 g/mol
InChI Key: GBPBVBTXRSHAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromoethoxy)-4-iodo-2-methylbenzene is a useful research compound. Its molecular formula is C9H10BrIO and its molecular weight is 340.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Bromoethoxy)-4-iodo-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromoethoxy)-4-iodo-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

651330-75-5

Molecular Formula

C9H10BrIO

Molecular Weight

340.98 g/mol

IUPAC Name

1-(2-bromoethoxy)-4-iodo-2-methylbenzene

InChI

InChI=1S/C9H10BrIO/c1-7-6-8(11)2-3-9(7)12-5-4-10/h2-3,6H,4-5H2,1H3

InChI Key

GBPBVBTXRSHAIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)OCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-methyl-4-iodophenol (5.00 grams), 1,2-dibromoethane (2.76 mL), sodium hydroxide (1.3 grams) and ethanol (100 mL) was stirred at reflux for 5 hours before being poured into ice. The crude solid was dissolved in dichloromethane and washed with 1N NaOH. The organic layer was evaporated in vacuo to give 2-Bromo-1-(2-methyl-4-iodophenoxy)ethane Compound 21a as a tan solid. 1H NMR (CDCl3) δ 6.54 (d,1H), 4.25 (t, 2H), 3.66 (t, 2H), 2.20 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.76 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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